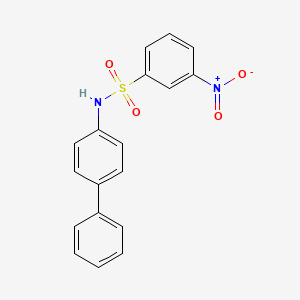
N-(biphenyl-4-yl)-3-nitrobenzenesulfonamide
Description
N-(biphenyl-4-yl)-3-nitrobenzenesulfonamide is an organic compound that features a biphenyl group attached to a nitrobenzenesulfonamide moiety
Properties
Molecular Formula |
C18H14N2O4S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-nitro-N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14N2O4S/c21-20(22)17-7-4-8-18(13-17)25(23,24)19-16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13,19H |
InChI Key |
OTPUCRGVRWPRCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-4-yl)-3-nitrobenzenesulfonamide typically involves the reaction of biphenyl-4-amine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-4-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The biphenyl group can undergo oxidation reactions to form biphenyl derivatives with additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: N-(biphenyl-4-yl)-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Biphenyl derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N-(biphenyl-4-yl)-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(biphenyl-4-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group provides hydrophobic interactions, while the nitrobenzenesulfonamide moiety can form hydrogen bonds and electrostatic interactions with the target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(biphenyl-4-yl)-3-aminobenzenesulfonamide: Similar structure but with an amine group instead of a nitro group.
N-(biphenyl-4-yl)-3-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a nitro group.
N-(biphenyl-4-yl)-3-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(biphenyl-4-yl)-3-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various compounds with specific biological and chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


